H-Tyrosine-Proline-Phenylalanine-Amide is a peptide composed of the amino acids tyrosine, proline, and phenylalanine, with an amide group at the terminal end. This compound is classified under biologically active peptides and is known for its involvement in various physiological processes. It is particularly noted for its role as a fragment of β-casomorphin, which is derived from the digestion of casein, a protein found in milk. The compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities.
H-Tyrosine-Proline-Phenylalanine-Amide is derived from natural sources, primarily through the enzymatic hydrolysis of casein. It falls under the classification of bioactive peptides, which are known to exert various health benefits and physiological effects. These peptides are often studied for their roles in pain modulation, immune response, and gastrointestinal health.
The synthesis of H-Tyrosine-Proline-Phenylalanine-Amide can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.
The molecular formula for H-Tyrosine-Proline-Phenylalanine-Amide is . The structure consists of three amino acid residues linked by peptide bonds, with an amide group at one end.
This structure contributes to its unique properties and biological activities.
H-Tyrosine-Proline-Phenylalanine-Amide can participate in various chemical reactions typical of peptides:
These reactions are significant in understanding how H-Tyrosine-Proline-Phenylalanine-Amide behaves under physiological conditions and its potential degradation pathways.
H-Tyrosine-Proline-Phenylalanine-Amide exerts its effects primarily through interaction with opioid receptors in the nervous system, mimicking endogenous opioid peptides. This interaction can lead to:
Research indicates that peptides similar to H-Tyrosine-Proline-Phenylalanine-Amide may influence neurotransmitter release and modulate pain pathways.
Relevant data indicate that these properties are crucial for its application in therapeutic contexts.
H-Tyrosine-Proline-Phenylalanine-Amide has various scientific uses:
H-Tyr-Pro-Ala-Phe-NH₂ belongs to the tetrapeptide opioid class, distinguished by its truncated sequence, C-terminal amidation, and absence of the Tyr-Gly-Gly-Phe "message" domain typical of enkephalins or dynorphins. Its primary structure features:
Table 1: Structural Comparison of H-Tyr-Pro-Ala-Phe-NH₂ with Natural Opioid Peptides
| Peptide | Sequence | Receptor Selectivity | Key Structural Features |
|---|---|---|---|
| Endomorphin-1 | H-Tyr-Pro-Trp-Phe-NH₂ | μ-Opioid (MOR) | Trp³ indole ring for hydrophobic pocket |
| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH₂ | μ-Opioid (MOR) | Phe³/Phe⁴ for extended aromatic interaction |
| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | μ-Opioid (MOR) | D-Ala² enhances stability; Gly⁴ flexibility |
| H-Tyr-Pro-Ala-Phe-NH₂ | H-Tyr-Pro-Ala-Phe-NH₂ | μ/δ-Opioid (MOR/DOR) | L-Ala³ introduces conformational flexibility |
Biophysical analyses indicate that the L-Ala³ substitution reduces steric hindrance compared to Phe/Trp in endomorphins while increasing side-chain flexibility relative to D-Ala² in dermorphin. This shifts peptide conformation toward an extended β-strand or dynamic bend topology in aqueous environments, as inferred from molecular dynamics simulations of aromatic amino acid aggregation [5]. Nuclear magnetic resonance (NMR) studies suggest the Pro²-Ala³ segment samples cis/trans isomerization, potentially influencing receptor docking efficiency [4].
H-Tyr-Pro-Ala-Phe-NH₂ occupies a niche in rational opioid peptide design focused on MOR selectivity optimization and metabolic stability enhancement. Key research contexts include:
Table 2: SAR Insights from Key Analog Studies Informing H-Tyr-Pro-Ala-Phe-NH₂ Design
| Analog Modification | Biological Consequence | Inference for H-Tyr-Pro-Ala-Phe-NH₂ |
|---|---|---|
| Endomorphin-2 [Phe³→Ala³] | 10-fold ↓ MOR affinity; 5-fold ↑ DOR affinity | Ala³ may reduce MOR selectivity vs. endomorphins |
| Dermorphin [Gly⁴→Ala⁴] | 3-fold ↑ MOR potency in vitro; unchanged stability | Ala substitution can enhance bioactivity |
| Dermorphin [D-Ala²→L-Ala²] | 100-fold ↓ metabolic stability in brain homogenate | L-Ala³ (vs. D-Ala) may confer enzymatic lability |
Pharmacological profiling reveals dual MOR/DOR binding for H-Tyr-Pro-Ala-Phe-NH₂ (Ki ≈ 12 nM MOR, 48 nM DOR), contrasting with the high MOR selectivity of endomorphin-1 (Ki = 0.36 nM MOR) [1]. This suggests Ala³ disrupts the steric and hydrophobic complementarity required for MOR specificity. In GTPγS functional assays, it exhibits partial agonism (Emax ~65% vs. DAMGO), implicating the Ala³ residue in G-protein coupling efficiency [4].
Despite empirical characterization, unresolved aspects of H-Tyr-Pro-Ala-Phe-NH₂ align with broader gaps in opioid peptide research:
Theoretical frameworks applied to this peptide include:
Future research priorities include elucidating Ala³’s role in oligomerization propensity using tyrosine aggregation models [5] and leveraging computational simulations to predict ternary complex formation with MOR-Gαi protein subdomains. Such studies could redefine minimal pharmacophores for next-generation opioid therapeutics.
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0